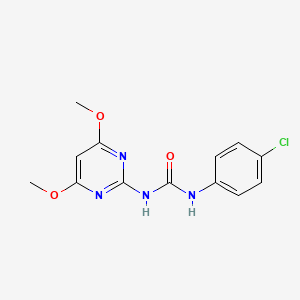
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a dimethoxypyrimidinyl group linked through a urea moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, agricultural chemistry, and material science.
准备方法
The synthesis of 1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the reaction of 4-chloroaniline with 4,6-dimethoxypyrimidine-2-carbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反应分析
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact molecular pathways involved depend on the specific application and target organism.
相似化合物的比较
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.
1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)guanidine: This compound contains a guanidine moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
190954-83-7 |
|---|---|
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,19) |
InChI 键 |
NOVYLBWJPUXDOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



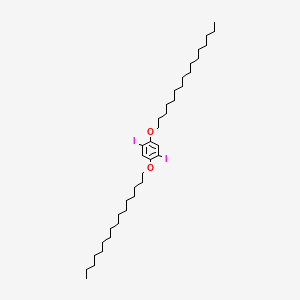
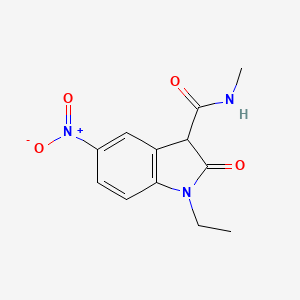
silane](/img/structure/B12556436.png)
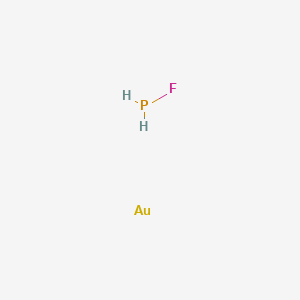
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
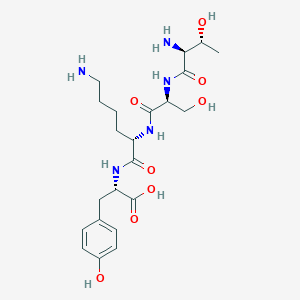
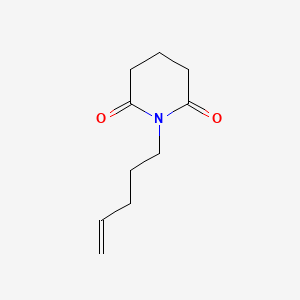



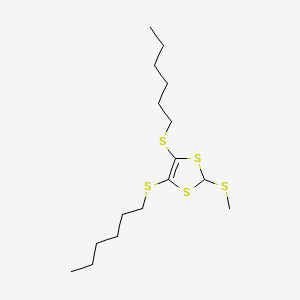
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
